Amantadine hydrochloride

Catalog No.
S518308
CAS No.
665-66-7
M.F
C10H17N.ClH
C10H18ClN
M. Wt
187.71 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Amantadine hydrochloride

CAS Number

665-66-7

Product Name

Amantadine hydrochloride

IUPAC Name

adamantan-1-amine;hydrochloride

Molecular Formula

C10H17N.ClH
C10H18ClN

Molecular Weight

187.71 g/mol

InChI

InChI=1S/C10H17N.ClH/c11-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6,11H2;1H

InChI Key

WOLHOYHSEKDWQH-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)N.Cl

Synonyms

1 Aminoadamantane, 1-Aminoadamantane, Adamantylamine, Adekin, AL, Amantadin, Aman, Amanta, Amanta HCI AZU, Amanta Sulfate AZU, Amanta-HCI-AZU, Amanta-Sulfate-AZU, Amantadin AL, Amantadin AZU, Amantadin neuraxpharm, Amantadin ratiopharm, Amantadin Stada, Amantadin-neuraxpharm, Amantadin-ratiopharm, Amantadina Juventus, Amantadina Llorente, Amantadine, Amantadine Hydrochloride, Amantadine Sulfate, Amantadinneuraxpharm, Amantadinratiopharm, AmantaHCIAZU, AmantaSulfateAZU, Amixx, AZU, Amantadin, Cerebramed, Endantadine, Gen Amantadine, Gen-Amantadine, GenAmantadine, Hydrochloride, Amantadine, Infecto Flu, Infecto-Flu, InfectoFlu, Infex, Juventus, Amantadina, Llorente, Amantadina, Mantadix, Midantan, PMS Amantadine, PMS-Amantadine, PMSAmantadine, Stada, Amantadin, Sulfate, Amantadine, Symadine, Symmetrel, tregor, Viregyt, Wiregyt

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N.Cl

Antiviral Properties:

AH was initially developed and used as an antiviral agent against influenza A viruses. While its direct antiviral mechanism is not fully elucidated, it is believed to interfere with the viral uncoating process, preventing the virus from entering host cells []. However, widespread resistance has emerged, rendering AH ineffective against most influenza A strains, and the Centers for Disease Control and Prevention (CDC) no longer recommends its use for this purpose [].

Treatment of Neurological Disorders:

Current research focuses on the potential benefits of AH in managing various neurological conditions:

  • Parkinson's Disease (PD): AH acts as a mild dopaminergic agent, improving symptoms like rigidity, tremor, and bradykinesia in PD patients []. It is often used as an adjunct therapy alongside levodopa, with a good safety profile and fewer side effects compared to other medications [].
  • Multiple Sclerosis (MS): AH is considered a first-line treatment for fatigue, a prevalent symptom in MS patients. It improves alertness and reduces fatigue severity, although the exact mechanism of action remains unclear.
  • Other Neurological Conditions: Research is exploring the potential of AH in managing symptoms of other neurological disorders like Huntington's disease, Friedreich's ataxia, and drug-induced movement disorders, with varying degrees of success [].

Additional Research Areas:

Beyond its established applications, AH is being investigated for its potential role in:

  • COVID-19 Treatment: Initial studies suggest AH might improve clinical outcomes and reduce hospitalization rates in COVID-19 patients. However, further well-designed and controlled clinical trials are needed to confirm these findings [].
  • Neuroprotection: AH's potential neuroprotective properties are being explored in various models of neurodegenerative diseases, with promising results in animal studies.

Amantadine hydrochloride is a synthetic tricyclic amine that serves as both an antiviral agent and a treatment for Parkinson's disease. Its chemical formula is C₁₀H₁₈ClN, and it is known for its diverse pharmacological activities, including antiviral, antiparkinsonian, and antihyperalgesic properties. Amantadine hydrochloride functions primarily as an inhibitor of the influenza A virus by targeting the M2 protein, which is essential for viral replication. This compound also exhibits dopaminergic effects, making it useful in managing symptoms of Parkinson's disease and other movement disorders .

Antiviral activity

Amantadine's antiviral mechanism is not fully understood, but it is believed to interfere with the uncoating process of certain influenza A viruses []. This prevents the viral genome from entering the host cell and establishing infection.

Parkinson's disease

In Parkinson's disease, amantadine increases dopamine release and inhibits NMDA receptors, modulating neurotransmission and improving movement symptoms.

  • Toxicity: Amantadine can cause side effects like dizziness, confusion, and hallucinations, especially at higher doses [].
  • Contraindications: Not recommended for people with certain heart conditions or uncontrolled seizures [].
  • Drug resistance: Due to widespread resistance, amantadine is no longer a first-line treatment for influenza A.
, including:

  • Hydrogenation: This process is often involved in the synthesis of amantadine from its precursors.
  • Isomerization: The compound can be transformed into different structural isomers under specific conditions, which may affect its biological activity.
  • Amination: This reaction involves the introduction of an amine group into the compound, further modifying its properties .

The interactions of amantadine with other compounds can lead to the formation of derivatives that may possess enhanced therapeutic effects or altered pharmacokinetics.

Amantadine hydrochloride exhibits multiple biological activities:

  • Antiviral Activity: It inhibits the M2 proton channel of the influenza A virus, preventing the release of viral genetic material into host cells, thereby halting viral replication .
  • Dopaminergic Activity: The compound increases dopamine levels in the synaptic cleft by promoting its release and inhibiting reuptake. This mechanism is beneficial in treating Parkinson's disease symptoms .
  • NMDA Receptor Modulation: Amantadine acts as a weak antagonist at N-methyl-D-aspartate receptors, which may contribute to its neuroprotective effects .

These activities make amantadine hydrochloride a versatile agent in both antiviral therapy and neurological disorders.

The synthesis of amantadine hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with adamantane or its derivatives.
  • Ritter Reaction: A common method involves using acetonitrile and sulfuric acid in a Ritter-type reaction to produce amantadine from 1-bromoadamantane.
  • Hydrogenation and Isomerization: Subsequent hydrogenation and isomerization steps are performed to achieve the desired product with high purity and yield .

Recent advancements have focused on developing more sustainable and economical synthesis methods to enhance efficiency and reduce environmental impact .

Amantadine hydrochloride has several important applications:

  • Antiviral Treatment: It is primarily used for the prophylaxis and treatment of influenza A virus infections.
  • Parkinson's Disease Management: The drug helps alleviate motor symptoms associated with Parkinson's disease by enhancing dopaminergic transmission.
  • Chronic Pain Relief: It has been explored for use in managing neuropathic pain due to its antihyperalgesic properties .

Additionally, ongoing research continues to investigate new therapeutic uses for this compound.

Amantadine hydrochloride interacts with various biological systems, influencing both pharmacodynamics and pharmacokinetics:

  • Drug Interactions: It may alter the excretion rates of certain drugs, such as ammonium chloride, leading to increased serum levels and potential toxicity .
  • Receptor Binding Studies: Research has shown that amantadine binds to multiple receptors, including sigma receptors and NMDA receptors, which may mediate some of its therapeutic effects .

Understanding these interactions is crucial for optimizing treatment regimens involving amantadine hydrochloride.

Amantadine hydrochloride belongs to a class of compounds known as adamantanes. Here are some similar compounds along with their unique features:

Compound NameUnique Features
MemantinePrimarily used for Alzheimer's disease; acts as an NMDA receptor antagonist.
RimantadineSimilar antiviral properties but with a longer half-life and fewer side effects.
AdamantaneParent compound; lacks significant pharmacological activity compared to derivatives.

Amantadine hydrochloride is unique due to its dual role as an antiviral agent and a treatment for Parkinson's disease, distinguishing it from other members of the adamantane family .

Purity

> 95%

Quantity

Milligrams-Grams

Physical Description

Dry Powder

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

187.1127773 g/mol

Monoisotopic Mass

187.1127773 g/mol

Heavy Atom Count

12

Appearance

Solid powder

UNII

M6Q1EO9TD0

Related CAS

768-94-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 185 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (72.43%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (71.89%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H336 (25.41%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H361 (75.14%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (72.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of Parkinson's disease and parkinsonism

Pharmacology

Amantadine Hydrochloride is the hydrochloride salt of amantadine, a synthetic tricyclic amine with antiviral, antiparkinsonian, and antihyperalgesic activities. Amantadine appears to exert its antiviral effect against the influenza A virus by interfering with the function of the transmembrane domain of the viral M2 protein, thereby preventing the release of infectious viral nucleic acids into host cells; furthermore, this agent prevents virus assembly during virus replication. Amantadine exerts its antiparkinsonian effects by stimulating the release of dopamine from striatal dopaminergic nerve terminals and inhibiting its pre-synaptic reuptake. This agent may also exert some anticholinergic effect through inhibition of N-methyl-D-aspartic acid (NMDA) receptor-mediated stimulation of acetylcholine, resulting in antihyperalgesia.

MeSH Pharmacological Classification

Antiparkinson Agents

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

665-66-7

Wikipedia

Amantadine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Tricyclo[3.3.1.13,7]decan-1-amine, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

[Amantadine in the treatment of Parkinson's disease. New opportunities in the context of COVID-19]

E A Katunina
PMID: 34037362   DOI: 10.17116/jnevro2021121041101

Abstract

The article presents data from recent studies on the mechanisms of action and clinical efficacy of amantadines, and also describes a possible protective effect against COVID-19.


A novel crystalline molecular salt of sulfamethoxazole and amantadine hybridizing antiviral-antibacterial dual drugs with optimal in vitro/vivo pharmaceutical properties

Ling-Yang Wang, Fan-Zhi Bu, Yue-Ming Yu, Yuan-Yuan Niu, Yan-Tuan Li, Cui-Wei Yan, Zhi-Yong Wu
PMID: 34022409   DOI: 10.1016/j.ejps.2021.105883

Abstract

In order to exploit the advantages to the full of multidrug salification strategy in amending the pharmaceutical properties of drugs both in vitro and in vivo, and further to open up a new way for its applications in bacteria-virus mixed cross-infection drugs, a novel dual-drug crystalline molecular salt hybridizing antibacterial drug sulfamethoxazole (SFM) with antiviral ingredient amantadine (ATE), namely SFM-ATE, is successfully designed and synthesized via multidrug salification strategy oriented by proton exchange reaction. The crystal structure of the firstly obtained molecular salt is precisely identified by employing single-crystal X-ray diffraction and multiple other techniques. The results show that, in the crystal lattice of molecular salt SFM-ATE, the classical hydrogen bonds together with charge-assisted hydrogen bonds contribute to two- dimensional networks, between which the hydrophobic interaction plays an important role. The relevant in vitro/vivo pharmaceutical properties of the dual-drug molecular salt are carried out through a comparative investigation of theoretical and experimental methods. It has been found that SFM displays concurrent improvements over the bulk drug in its permeability and dissolution after forming the molecular salt, which is supported by the molecular electrostatic potential calculation and Hirshfeld surface analysis. Encouragingly, the perfected in vitro biopharmaceutical properties can effectually turn into the in vivo pharmacokinetic preponderances with the expedited peak plasma concentration, lengthened half-life and enhanced bioavailability. Better yet, the antibacterial activities of SFM from the molecular salt get stronger with enlargement in inhibition areas and reduction in values of minimum inhibitory concentrations against the tested bacterial strains. Consequently, the present contribution not only supplies an opportunity for widening applications for classical sulfa drugs via dual-drug salification strategy, but also offers an alternative approach in dealing with viral-bacterial coinfection even other complex diseases by drugs' hybridization at the molecular level.


Supramolecular self-assembly of amantadine hydrochloride with ferulic acid

Ling-Yang Wang, Yuan-Yuan Niu, Ming-Yu Zhao, Yue-Ming Yu, Yan-Tuan Li, Zhi-Yong Wu, Cui-Wei Yan
PMID: 34013306   DOI: 10.1039/d1an00478f

Abstract

To display the capability of the phenolic acid nutraceutical ferulic acid (FLA) in optimizing the in vitro/in vivo properties of the antiviral drug amantadine hydrochloride (AMH) and achieve synergistically enhanced antiviral effects, thereby gaining some new insights into pharmaceutical cocrystals of antiviral drugs with phenolic acid nutraceuticals, a cocrystallization strategy of dual optimization was created. Based on this strategy, the first drug-phenolic acid nutraceutical cocrystal of AMH with FLA, namely AMH-FLA-H2O, was successfully assembled and completely characterized by employing single-crystal X-ray diffraction and other analytical techniques. The cocrystal was revealed to be composed of AMH, FLA, and water molecules in the ratio of 3 : 1 : 1.5, and charge-assisted hydrogen bonds containing chloride ions crucially maintained the crystal lattice together with water molecules. The in vitro/in vivo properties of the cocrystal were systematically evaluated via both theoretical and experimental methods, and the results indicate that the dissolubility of AMH is down-regulated by two-thirds in the cocrystal, resulting in its potential for sustained pharmacokinetic release and the elimination of the adverse effects of AMH. More importantly, the enhanced antiviral effects of the current cocrystal were proven against four viral strains, and the pharmaceutical synergy between AMH and FLA was realized with a combination index (CI) of less than 1. Thus, the present work provides a novel crystalline product with bright commercial prospect for the classical antiviral drug AMH and also establishes an avenue for the synergetic antiviral application of nutraceutical phenolic acids via the cocrystallization strategy of dual optimization.


Cortico-subcortical functional connectivity modifications in fatigued multiple sclerosis patients treated with fampridine and amantadine

Maria A Rocca, Paola Valsasina, Bruno Colombo, Vittorio Martinelli, Massimo Filippi
PMID: 33852752   DOI: 10.1111/ene.14867

Abstract

Fatigue in multiple sclerosis (MS) is common and disabling; medication efficacy is still not fully proven. The aim of this study was to investigate 4-week modifications of fatigue severity in 45 relapsing-remitting MS patients after different symptomatic treatments, and changes in concomitant resting state (RS) functional connectivity (FC).
Patients were randomly, blindly assigned to treatment with fampridine (n = 15), amantadine (n = 15) or placebo (n = 15), and underwent clinical assessment and 3-Tesla RS functional magnetic resonance imaging at baseline (t0) and after 4 weeks (w4) of treatment. Fifteen healthy controls (HCs) were also studied. Changes in modified fatigue impact scale (MFIS) score and network RS FC were assessed.
In MS, abnormalities of network RS FC at t0 did not differ between treatment groups and correlated with fatigue severity. At w4, global scores and subscores on the MFIS decreased in all groups, with no time-by-treatment interaction. At w4, all patient groups had changes in RS FC in several networks, with significant time-by-treatment interactions in basal ganglia, sensorimotor and default-mode networks in fampridine-treated patients versus the other groups, and in frontoparietal network in amantadine-treated patients. In the fampridine group, RS FC changes correlated with concurrently decreased MFIS score (r range = -0.75 to 0.74, p range = 0.003-0.05).
Fatigue improved in all MS groups, independently of treatment. Concomitant RS FC modifications were located in sensorimotor, inferior frontal and subcortical regions for fampridine- and amantadine-treated patients, and in associative sensory cortices for placebo-treated patients.


Late-onset bilateral epithelial ingrowth following rapid corneal decompensation owing to amantadine

Philippe Gros-Louis, Stéphane Charest, Marie Eve Légaré
PMID: 33745871   DOI: 10.1016/j.jcjo.2021.02.019

Abstract




[Anti-inflammatory effects of amantadine and memantine in SARS-CoV-2 infection]

Tadeusz Plusa
PMID: 33713098   DOI:

Abstract

Amantadine and memantine, apart from their action on cholinergic receptors and dopamine secretion, have a significant influence on the inflammatory process, including the so-called "cytokine storm" and reduction of apoptosis and oxidative stress. Amantadine also inhibits the induction of inflammatory factors such as RANTES, activates kinase p38 of mitogen-activated protein (MAP) and c-Jun-NH2-terminal kinases (JNK), which inhibit viral replication. It also significantly inhibits the entry of SARS-CoV-2 into the bronchial epithelial cell and blocks the viroporin proton channel of the virus. In addition, it has the ability to pass through the membrane of lysosomes into their interior and act as an alkalizing agent, which prevents the release of viral RNA into the cell, which may be a key element in therapeutic management. Memantine also reduces inflammation, mainly in the nervous system, but also acts as a lysosomotropic factor, inhibiting viral replication. However, it is important to bear in mind when undertaking amantadine or memantine therapy with side effects that may overlap with COVID- 19 symptoms, worsening the condition of patients. Currently, the effectiveness of amantadine and memantine in the treatment of patients with COVID-19 symptoms has been demonstrated in a few clinical trials, mainly in patients treated for neurodegenerative diseases. The obtained results are of considerable value, but require confirmation in further studies.


Amantadine in the prevention of clinical symptoms caused by SARS-CoV-2

Albert Cortés-Borra, Gonzalo Emiliano Aranda-Abreu
PMID: 33604795   DOI: 10.1007/s43440-021-00231-5

Abstract

Amantadine is a drug that can help in the prevention of SARS-CoV-2 symptomatology, as has been demonstrated in observational clinical studies.
We searched in the PubMed database Clinical Studies of coronavirus-infected patients who have been treated with amantadine in a preventive manner as well as patients with Parkinson's disease.
Four clinical studies were found in which relatives of patients with COVID-19 had been prescribed the use of amantadine in a preventive manner to avoid the symptoms caused by the coronavirus.
Amantadine is a drug that can be prescribed as a prophylactic that prevents symptomatology caused by SARS-CoV-2 coronavirus.


Amantadine Inhibits SARS-CoV-2 In Vitro

Klaus Fink, Andreas Nitsche, Markus Neumann, Marica Grossegesse, Karl-Heinz Eisele, Wojciech Danysz
PMID: 33804989   DOI: 10.3390/v13040539

Abstract

Since the SARS-CoV-2 pandemic started in late 2019, the search for protective vaccines and for drug treatments has become mandatory to fight the global health emergency. Travel restrictions, social distancing, and face masks are suitable counter measures, but may not bring the pandemic under control because people will inadvertently or at a certain degree of restriction severity or duration become incompliant with the regulations. Even if vaccines are approved, the need for antiviral agents against SARS-CoV-2 will persist. However, unequivocal evidence for efficacy against SARS-CoV-2 has not been demonstrated for any of the repurposed antiviral drugs so far. Amantadine was approved as an antiviral drug against influenza A, and antiviral activity against SARS-CoV-2 has been reasoned by analogy but without data. We tested the efficacy of amantadine in vitro in Vero E6 cells infected with SARS-CoV-2. Indeed, amantadine inhibited SARS-CoV-2 replication in two separate experiments with IC
concentrations between 83 and 119 µM. Although these IC
concentrations are above therapeutic amantadine levels after systemic administration, topical administration by inhalation or intranasal instillation may result in sufficient amantadine concentration in the airway epithelium without high systemic exposure. However, further studies in other models are needed to prove this hypothesis.


SARS-CoV-2 infection in patients with serious mental illness and possible benefits of prophylaxis with Memantine and Amantadine

Ileana Marinescu, Dragoş Marinescu, Laurenţiu Mogoantă, Ion Cristian Efrem, Puiu Olivian Stovicek
PMID: 34171050   DOI: 10.47162/RJME.61.4.03

Abstract

Patients with serious mental illness are a high-risk category of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infection. Patients with schizophrenia are not participatory and have increased mortality and morbidity, patients with dementia cannot be cared for while depression, anxiety, bipolar tubing are associated with low immune status. Social stress is amplified by social isolation, amplifying depression and the mechanisms of decreased immunity. Hygiene measures and prophylactic behavior are impossible to put into practice in conditions of chronic mental illness. In coronavirus disease 2019 (COVID-19), the risk for severe development is associated with the presence of comorbidities and immune system deficiency. Prothrombotic status, cytokine storm and alveolar destruction are mechanisms that aggravate the evolution of patients, especially in the context in which they have dysfunction of the autonomic system. The activity of proinflammatory cytokines is accentuated by hyperglutamatergia, which potentiates oxidative stress and triggers the mechanisms of neural apoptosis by stimulating microglial activation. Activation of M1-type microglia has an important role in pathogenesis of major psychiatric disorders, such as major depression, schizophrenia or bipolar disorder, and may associate hippocampal atrophy and disconnection of cognitive structures. Memantine and Amantadine, N-methyl-D-aspartate (NMDA) glutamate receptor inhibitors, have demonstrated, through their pharmacological profile, psychotropic effects but also antiviral properties. In the conditions of the COVID-19 pandemic, based on these arguments, we suggest that they can be associated with the therapy with the basic psychotropics, Memantine or Amantadine, for the control of neuropsychiatric symptoms but also as adjuvants with antiviral action.


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